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molecular formula C6H8FN3 B1443190 (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine CAS No. 905587-29-3

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Cat. No. B1443190
M. Wt: 141.15 g/mol
InChI Key: AHCHUPFJXHQIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088784B2

Procedure details

A round-bottom flask containing 2-(1-azidoethyl)-5-fluoropyrimidine (Method 3, 0.60 g, 3.59 mmol) was charged with 10% Pd/C (0.191 g) and was evacuated and backfilled with H2 via a filled balloon. MeOH (10 ml) was added, and the mixture was allowed to stir at room temperature for 3 hours. The mixture was filtered through a plug of diatomaceous earth, which was subsequently washed well with MeOH. The filtrates were concentrated to give the title compound as a pale yellow oil (0.50 g, 99%). 1H NMR (CDCl3) δ 8.60 (s, 2H), 4.65 (br s 2H), 4.10 (m, 1H), 1.20 (d, 3H).
Name
2-(1-azidoethyl)-5-fluoropyrimidine
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.191 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[N:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)[CH3:5])=[N+]=[N-]>[Pd]>[F:12][C:9]1[CH:8]=[N:7][C:6]([CH:4]([NH2:1])[CH3:5])=[N:11][CH:10]=1

Inputs

Step One
Name
2-(1-azidoethyl)-5-fluoropyrimidine
Quantity
0.6 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=NC=C(C=N1)F
Step Two
Name
Quantity
0.191 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
MeOH (10 ml) was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of diatomaceous earth, which
WASH
Type
WASH
Details
was subsequently washed well with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=NC(=NC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08088784B2

Procedure details

A round-bottom flask containing 2-(1-azidoethyl)-5-fluoropyrimidine (Method 3, 0.60 g, 3.59 mmol) was charged with 10% Pd/C (0.191 g) and was evacuated and backfilled with H2 via a filled balloon. MeOH (10 ml) was added, and the mixture was allowed to stir at room temperature for 3 hours. The mixture was filtered through a plug of diatomaceous earth, which was subsequently washed well with MeOH. The filtrates were concentrated to give the title compound as a pale yellow oil (0.50 g, 99%). 1H NMR (CDCl3) δ 8.60 (s, 2H), 4.65 (br s 2H), 4.10 (m, 1H), 1.20 (d, 3H).
Name
2-(1-azidoethyl)-5-fluoropyrimidine
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.191 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[N:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)[CH3:5])=[N+]=[N-]>[Pd]>[F:12][C:9]1[CH:8]=[N:7][C:6]([CH:4]([NH2:1])[CH3:5])=[N:11][CH:10]=1

Inputs

Step One
Name
2-(1-azidoethyl)-5-fluoropyrimidine
Quantity
0.6 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=NC=C(C=N1)F
Step Two
Name
Quantity
0.191 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
MeOH (10 ml) was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of diatomaceous earth, which
WASH
Type
WASH
Details
was subsequently washed well with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=NC(=NC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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